molecular formula C7H5Cl2N3 B123380 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine CAS No. 154578-23-1

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

Cat. No.: B123380
CAS No.: 154578-23-1
M. Wt: 202.04 g/mol
InChI Key: YMOUUAKORLOHCD-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C7H5Cl2N3. It belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 6th position and a chloromethyl group at the 2nd position of the imidazo[1,2-b]pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethyl-3-nitropyridine with hydrazine hydrate, followed by cyclization to form the imidazo[1,2-b]pyridazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the imidazo[1,2-b]pyridazine ring .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-3-5-4-12-7(10-5)2-1-6(9)11-12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOUUAKORLOHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450070
Record name 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154578-23-1
Record name 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154578-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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URL https://comptox.epa.gov/dashboard/DTXSID90450070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154578-23-1
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Synthesis routes and methods

Procedure details

1,3-Dichloroacetone (21.4 g, 168.0 mmol) was added to a solution of 6-chloropyridazin-3-amine (10 g, 77.2 mmol) in acetonitrile (200 ml). The mixture was heated at reflux for 14 h (the reaction was monitored by TLC). The volatiles were removed under reduced pressure and the reaction mixture was diluted with water. The pH was adjusted to ˜7.5 with sodium bicarbonate solution and then extracted with EtOAc. The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography using 14% ethyl acetate in n-hexane and silica gel (230-400 mesh) to afford 6-chloro-2-(chloromethyl) imidazo[1,2-b]pyridazine (6.0 g, 64.1%) as white solid. 1H NMR: 200 MHz, CDCl3: δ 8.0 (s, 1H), 7.9 (d, 1H), 7.1 (d, 1H), 4.75 (s, 2H). MS: [M+H]+: m/z=202.8.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
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6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
Reactant of Route 5
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

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